molecular formula C19H28Cl3N3 B13338166 (R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride

(R)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride

Cat. No.: B13338166
M. Wt: 404.8 g/mol
InChI Key: LCPDHNJYXPEBQY-GEBXCJMTSA-N
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Description

®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is a complex organic compound that features a quinoline moiety and a quinuclidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride typically involves multiple steps, including the formation of the quinoline ring and the quinuclidine structure. One common method involves the Skraup synthesis for the quinoline ring, which uses aniline, glycerol, and sulfuric acid as reagents . The quinuclidine structure can be synthesized through a series of cyclization reactions involving ethylamine and formaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions

®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

In biological research, ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating conditions such as malaria and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine trihydrochloride apart is its combination of the quinoline and quinuclidine structures, which confer unique pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

Molecular Formula

C19H28Cl3N3

Molecular Weight

404.8 g/mol

IUPAC Name

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine;trihydrochloride

InChI

InChI=1S/C19H25N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3;3*1H/t13-,14-,18+,19+;;;/m0.../s1

InChI Key

LCPDHNJYXPEBQY-GEBXCJMTSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl

Origin of Product

United States

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